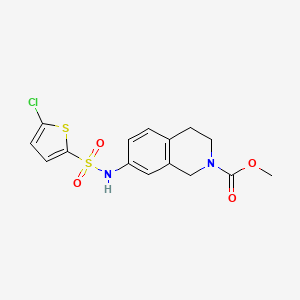

methyl 7-(5-chlorothiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

The molecule features a 1,2,3,4-tetrahydroisoquinoline core substituted at the 7-position with a 5-chlorothiophene-2-sulfonamido group and at the 2-position with a methyl ester. The sulfonamido moiety introduces hydrogen-bonding capabilities, which may enhance receptor-binding interactions, while the methyl ester group influences lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl 7-[(5-chlorothiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c1-22-15(19)18-7-6-10-2-3-12(8-11(10)9-18)17-24(20,21)14-5-4-13(16)23-14/h2-5,8,17H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMONPNLEAUQJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(5-chlorothiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps:

Formation of the Chlorothiophene Sulfonamide: This step involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with an amine to form 5-chlorothiophene-2-sulfonamide.

Synthesis of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling the chlorothiophene sulfonamide with the dihydroisoquinoline core under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-chlorothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the chlorothiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophenes or sulfonamides.

Scientific Research Applications

The compound methyl 7-(5-chlorothiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.

Anticancer Activity

Research indicates that compounds featuring the tetrahydroisoquinoline structure often exhibit significant anticancer properties. The incorporation of the chlorothiophene and sulfonamide groups may enhance the compound's ability to interact with specific biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of this compound may relate to its ability to modulate neurotransmitter systems and reduce neuroinflammation. Compounds within this class have been studied for their roles in protecting neuronal cells from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial activity. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial effects against various pathogens by inhibiting bacterial folate synthesis pathways.

Case Study 1: Anticancer Efficacy

A study conducted on similar tetrahydroisoquinoline derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was attributed to the induction of G0/G1 phase cell cycle arrest and apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of related compounds showed reduced neuronal loss and improved cognitive function as assessed by behavioral tests. This effect was linked to decreased levels of pro-inflammatory cytokines and enhanced antioxidant capacity.

Mechanism of Action

The mechanism of action of methyl 7-(5-chlorothiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorothiophene ring may contribute to the compound’s binding affinity and specificity. The dihydroisoquinoline core can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds share the tetrahydroisoquinoline core but differ in substituents, significantly altering their physicochemical and biological properties:

Spectroscopic and Physicochemical Properties

- Target Compound : Predicted to exhibit distinct NMR signals for the sulfonamido group (e.g., δ ~7–8 ppm for aromatic protons) and methyl ester (δ ~3.6 ppm).

- Compound 12b : NMR data include δ 1.51 (tert-butyl), 2.35/2.59 (methyl groups on oxazole), and 4.63 (methoxy protons).

- Compound 12c : Similar to 12b but with additional ethyl group signals (δ ~1.2–1.4 ppm).

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing methyl 7-(5-chlorothiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and what challenges arise in controlling stereochemistry?

- Methodology : Use a stepwise approach:

Sulfonamide Coupling : React 5-chlorothiophene-2-sulfonyl chloride with the tetrahydroisoquinoline precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. Monitor reaction progress via TLC or HPLC .

Esterification : Protect the carboxylic acid group early using methyl chloroformate or dimethyl sulfate.

Stereochemical Control : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral stationary-phase HPLC for enantiomeric resolution. Challenges include racemization during sulfonamide formation; low temperatures (0–5°C) mitigate this .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Combine analytical techniques:

- NMR : Use - and -NMR to confirm substituent positions and sulfonamide connectivity. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities .

- HPLC-MS : Quantify purity (>97%) and detect trace impurities (e.g., unreacted sulfonyl chloride).

- Elemental Analysis : Verify molecular formula (e.g., CHClNOS) with ≤0.4% deviation .

Q. What are the primary mechanisms of degradation under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Stress Testing : Expose the compound to pH 1–13 buffers, 40–80°C, and UV light. Monitor degradation via HPLC-MS.

- Degradation Pathways : Sulfonamide hydrolysis is pH-dependent; ester groups degrade under alkaline conditions. Stabilize formulations using lyophilization or antioxidants .

Advanced Research Questions

Q. How does the 5-chlorothiophene-2-sulfonamido group influence biological activity compared to other sulfonamide derivatives?

- Methodology :

Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like methyl, nitro, or fluorine at the thiophene 5-position.

Bioassays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. The electron-withdrawing chlorine enhances sulfonamide’s binding affinity to zinc-containing enzymes .

Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding energies of analogs .

Q. How can conflicting bioactivity data from different studies be resolved?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media).

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-lab variability.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in IC values .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodology :

- Prodrug Design : Modify the methyl ester to a tert-butyl ester for enhanced oral bioavailability.

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation hotspots. Introduce deuterium at labile positions to prolong half-life .

Q. How do solvent polarity and reaction time affect crystallization outcomes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.